molecular formula C24H22N2O3S B2399922 2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-62-7

2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2399922
CAS RN: 892977-62-7
M. Wt: 418.51
InChI Key: SQOCIIHLTBJODP-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

  • Synthesis and Reactivity : The compound has been a subject in studies focused on the synthesis of heterocyclic compounds. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling of 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, demonstrating the compound's utility as a precursor for pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

  • Structural Characterization and Supramolecular Aggregation : Studies have also delved into the structural characterization of closely related compounds, highlighting their molecular conformations and modes of supramolecular aggregation, which are critical for understanding their chemical behavior and potential applications (Sagar et al., 2018).

Potential Biological Activities

  • Pharmacological Activities : A series of thiophene derivatives synthesized from a similar core structure showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the potential of these compounds in medicinal chemistry (Amr et al., 2010).

  • Antimicrobial and Anti-inflammatory Properties : Compounds derived from tetrahydrobenzo[b]thiophene carboxamides have been evaluated for their antimicrobial and anti-inflammatory properties, suggesting their usefulness in developing new therapeutic agents (Radwan et al., 2009).

Synthetic Methodologies and Applications

  • Novel Synthetic Routes : Research has demonstrated novel synthetic routes using these compounds as starting materials for the production of diverse and complex heterocyclic structures, which are of interest in the development of new pharmaceuticals and materials (Vasylyev et al., 1999).

Future Directions

As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-25-23(29)20-18-9-5-6-10-19(18)30-24(20)26-22(28)17-13-11-16(12-14-17)21(27)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCIIHLTBJODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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